![molecular formula C7H5ClN2S B13688967 7-Chlorothieno[3,2-b]pyridin-2-amine](/img/structure/B13688967.png)
7-Chlorothieno[3,2-b]pyridin-2-amine
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Overview
Description
7-Chlorothieno[3,2-b]pyridin-2-amine is a heterocyclic compound that features a thieno[3,2-b]pyridine core structure with a chlorine atom at the 7th position and an amine group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorothieno[3,2-b]pyridin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene with chlorinated pyridine derivatives under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
7-Chlorothieno[3,2-b]pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as DMF or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thieno[3,2-b]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
7-Chlorothieno[3,2-b]pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a tool for studying various biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 7-Chlorothieno[3,2-b]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorothieno[3,2-d]pyrimidine
- 4-Chlorothieno[3,2-c]pyridine
- Thieno[3,2-b]pyridine derivatives
Uniqueness
7-Chlorothieno[3,2-b]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities that make it valuable for specific applications .
Biological Activity
7-Chlorothieno[3,2-b]pyridin-2-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H4ClN2S. Its structure consists of a thieno-pyridine ring system, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In particular, it has shown significant cytotoxic effects against various cancer cell lines.
Case Study: Breast Cancer
A study evaluated the effects of a thieno[2,3-b]pyridine derivative on breast cancer cell lines MDA-MB-231 and MCF-7. The results indicated that the compound exhibited cytotoxicity at concentrations as low as 0.05 µM after 24 hours. The maximum cytotoxic effect was observed at 25 µM after 72 hours of treatment, leading to a substantial decrease in cell viability in both cell lines .
Cell Line | Concentration (µM) | Viability (%) after 72h |
---|---|---|
MDA-MB-231 | 0.05 | >90 |
MDA-MB-231 | 2.5 | <50 |
MDA-MB-231 | 25 | <10 |
MCF-7 | 0.05 | >80 |
MCF-7 | 2.5 | <60 |
MCF-7 | 25 | <20 |
The study also reported alterations in metabolic pathways, notably glycolysis and gluconeogenesis, suggesting that the compound may induce metabolic reprogramming in cancer cells .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. A comprehensive evaluation demonstrated its effectiveness against several gram-positive bacteria and mycobacterial strains.
Research Findings
In a series of tests against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibited submicromolar activity comparable to clinically used antibiotics such as ampicillin and rifampicin .
Bacterial Strain | Activity (µM) |
---|---|
Staphylococcus aureus | <1 |
Methicillin-resistant S. aureus | <1 |
Enterococcus faecalis | <5 |
These findings indicate that this compound may serve as a lead compound for developing new antimicrobial agents.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that derivatives of thieno[3,2-b]pyridine can inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases.
Inhibition Studies
The compound's ability to inhibit MAO A and B was assessed with IC50 values indicating moderate inhibitory activity. For instance, one derivative showed an IC50 value of approximately 1 μM for MAO A inhibition .
Summary of Biological Activities
Biological Activity | Observations |
---|---|
Anticancer | Cytotoxicity in MDA-MB-231 and MCF-7 cell lines; metabolic reprogramming effects noted. |
Antimicrobial | Effective against MRSA and other gram-positive bacteria; comparable efficacy to existing antibiotics. |
Neuroprotective | Moderate inhibition of MAO A and B; potential for treating neurodegenerative diseases. |
Properties
Molecular Formula |
C7H5ClN2S |
---|---|
Molecular Weight |
184.65 g/mol |
IUPAC Name |
7-chlorothieno[3,2-b]pyridin-2-amine |
InChI |
InChI=1S/C7H5ClN2S/c8-4-1-2-10-5-3-6(9)11-7(4)5/h1-3H,9H2 |
InChI Key |
RHLDTAVNVCNYQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C(SC2=C1Cl)N |
Origin of Product |
United States |
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